molecular formula C10H9IO3 B13553991 Methyl 4-acetyl-2-iodobenzoate

Methyl 4-acetyl-2-iodobenzoate

Cat. No.: B13553991
M. Wt: 304.08 g/mol
InChI Key: RDAGQXCSSLGQGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-acetyl-2-iodobenzoate: is an organic compound that belongs to the class of iodinated benzoates It is characterized by the presence of an iodine atom, an acetyl group, and a methyl ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-acetyl-2-iodobenzoate can be synthesized through a multi-step process involving the iodination of a benzoic acid derivative followed by esterification and acetylation. One common method involves the iodination of 4-acetylbenzoic acid using iodine and a suitable oxidizing agent, followed by esterification with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the controlled iodination of the benzoic acid derivative, followed by purification and esterification. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-acetyl-2-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as the Sonogashira coupling, where it reacts with alkynes to form new carbon-carbon bonds.

    Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.

    Sonogashira Coupling: Palladium catalysts and copper co-catalysts in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzoates.

    Coupling Products: Bisarylethynes or other coupled products.

    Reduction Products: Alcohol derivatives of the original compound.

Scientific Research Applications

Methyl 4-acetyl-2-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-acetyl-2-iodobenzoate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The ester group can be hydrolyzed to release the corresponding acid, which may further interact with biological targets.

Comparison with Similar Compounds

    Methyl 4-iodobenzoate: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    Methyl 2-iodobenzoate: Has the iodine atom in a different position, affecting its reactivity and applications.

    Methyl 4-acetylbenzoate: Lacks the iodine atom, limiting its use in radiolabeling and certain coupling reactions.

Uniqueness: Methyl 4-acetyl-2-iodobenzoate is unique due to the combination of the iodine atom, acetyl group, and methyl ester group, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various synthetic and research applications.

Properties

Molecular Formula

C10H9IO3

Molecular Weight

304.08 g/mol

IUPAC Name

methyl 4-acetyl-2-iodobenzoate

InChI

InChI=1S/C10H9IO3/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-5H,1-2H3

InChI Key

RDAGQXCSSLGQGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(=O)OC)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.